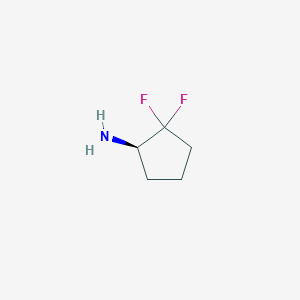

(1R)-2,2-Difluorocyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

(1R)-2,2-difluorocyclopentan-1-amine |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m1/s1 |

InChI Key |

JBXAZJIGJLDLEM-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@H](C(C1)(F)F)N |

Canonical SMILES |

C1CC(C(C1)(F)F)N |

Origin of Product |

United States |

Stereochemical Control and Resolution Techniques for Enantioenriched 1r 2,2 Difluorocyclopentan 1 Amine

Classical Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via the formation of diastereomeric salts is one of the most established and industrially viable methods for separating enantiomers. wikipedia.orglibretexts.org This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orgrsc.org

For the resolution of racemic 2,2-difluorocyclopentan-1-amine (B2518094), a common choice for a resolving agent would be a naturally occurring and readily available chiral acid like (+)-tartaric acid. libretexts.org The process would involve dissolving the racemic amine and the chiral acid in a suitable solvent. The diastereomeric salts, ((1R)-amine • (2R,3R)-tartrate) and ((1S)-amine • (2R,3R)-tartrate), would then be formed. Due to their different spatial arrangements, one of these salts is typically less soluble and will preferentially crystallize out of the solution.

After separation by filtration, the desired enantiomer can be recovered from the crystallized diastereomeric salt by treatment with a base to neutralize the acid. The selection of the solvent is a critical parameter that can significantly influence the efficiency of the resolution by affecting the solubility difference between the diastereomeric salts. researchgate.net

Illustrative Data for Diastereomeric Salt Resolution The following table represents hypothetical data for the resolution of racemic 2,2-difluorocyclopentan-1-amine with (2R,3R)-tartaric acid, as specific experimental data for this compound was not found in the reviewed literature.

| Resolving Agent | Solvent | Diastereomeric Salt Isolated | Yield of Salt (%) | Enantiomeric Excess (ee) of Amine (%) |

| (2R,3R)-Tartaric Acid | Methanol | (1R)-amine • (2R,3R)-tartrate | 45 | >98 |

| (2R,3R)-Tartaric Acid | Ethanol | (1R)-amine • (2R,3R)-tartrate | 42 | 95 |

| (2R,3R)-Tartaric Acid | Water | (1S)-amine • (2R,3R)-tartrate | 38 | 92 |

Kinetic Resolution Methodologies

Kinetic resolution is a powerful method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

Enzymatic kinetic resolution (EKR) is a widely used technique due to the high enantioselectivity of enzymes, particularly lipases, and their ability to function under mild reaction conditions. tudelft.nlmdpi.com Lipases are commonly employed to catalyze the acylation of amines. nih.gov In the case of racemic 2,2-difluorocyclopentan-1-amine, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be used to selectively acylate one of the enantiomers. researchgate.net

The reaction involves treating the racemic amine with an acyl donor, such as an ester, in the presence of the lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (S)-amine and the unreacted (R)-amine, which can then be separated based on their different chemical properties. The efficiency of the resolution is often described by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. researchgate.net

Illustrative Data for Lipase-Catalyzed Kinetic Resolution The following table presents hypothetical results for the kinetic resolution of racemic 2,2-difluorocyclopentan-1-amine, as specific experimental data was not available.

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of Unreacted (1R)-Amine (%) | E Value |

| Candida antarctica Lipase B | Ethyl acetate | Toluene | 50 | >99 | >200 |

| Pseudomonas cepacia Lipase | Isopropyl acetate | Hexane | 48 | 95 | 85 |

| Candida rugosa Lipase | Vinyl acetate | Tetrahydrofuran | 52 | 92 | 50 |

Non-enzymatic kinetic resolution utilizes chiral chemical catalysts, such as transition metal complexes or organocatalysts, to achieve the selective transformation of one enantiomer. researchgate.net These methods have gained popularity due to the broad substrate scope and tunability of synthetic catalysts. For racemic amines, various catalytic reactions, including acylations, oxidations, and ring-opening reactions, have been developed for kinetic resolution. researchgate.net

A potential approach for 2,2-difluorocyclopentan-1-amine could involve a chiral catalyst that selectively mediates the transfer of an acyl group to one enantiomer. The development of such a process would require screening different chiral catalysts and reaction conditions to achieve high selectivity (selectivity factor, s). A high 's' value indicates that one enantiomer reacts much faster than the other, leading to high enantiomeric excess of both the unreacted starting material and the product.

Coupled Resolution-Racemization Processes

A major limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com Coupled resolution-racemization processes, also known as dynamic kinetic resolution (DKR), overcome this limitation by integrating the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govnih.gov This continuous racemization ensures that the substrate is constantly supplied to the resolution step, allowing for a theoretical yield of up to 100% of a single enantiomeric product.

For 2,2-difluorocyclopentan-1-amine, a DKR process could combine a lipase-catalyzed acylation with a metal-based racemization catalyst, such as a ruthenium complex. nih.govnih.gov The lipase would selectively acylate the (R)-enantiomer, while the ruthenium catalyst would continuously racemize the remaining (S)-amine back to the racemic mixture. This chemoenzymatic approach can be highly efficient for producing enantiomerically pure acylated amines. nih.gov

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC, Capillary Electrophoresis)

Chromatographic techniques offer powerful analytical and preparative methods for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with a chiral column is a common method for both analyzing the enantiomeric purity and for preparative separation of enantiomers. shimadzu.comsigmaaldrich.com For the separation of 2,2-difluorocyclopentan-1-amine, various types of CSPs could be screened, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.commdpi.com The choice of mobile phase is also critical for achieving good separation.

Capillary Electrophoresis (CE) is another high-efficiency separation technique that can be used for chiral separations. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, allowing for their separation. Cyclodextrins are frequently used as chiral selectors in CE for the separation of a wide range of chiral compounds, including amines. nih.gov

Illustrative Data for Chiral HPLC Method Development The following table provides a hypothetical example of screening different chiral columns for the separation of racemic 2,2-difluorocyclopentan-1-amine.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |

| Chiralpak AD-H | Hexane/Isopropanol (90/10) | 1.0 | 1.8 |

| Chiralcel OD-H | Hexane/Ethanol (85/15) | 0.8 | 2.5 |

| Astec CYCLOBOND I 2000 | Acetonitrile/Water (70/30) | 1.2 | 1.5 |

Chemical Reactivity and Derivatization Studies of 1r 2,2 Difluorocyclopentan 1 Amine

Reactions Involving the Amine Functionality

The primary amine group of (1R)-2,2-difluorocyclopentan-1-amine is a nucleophilic center, readily participating in reactions with various electrophiles. The presence of the electron-withdrawing gem-difluoro group at the C2 position is expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart, cyclopentylamine. This electronic effect must be considered when selecting reaction conditions.

N-alkylation of this compound can be achieved through nucleophilic aliphatic substitution with alkyl halides. wikipedia.org Due to the propensity of primary amines to undergo overalkylation, yielding mixtures of secondary and tertiary amines, controlling the stoichiometry of the reactants is crucial for achieving mono-alkylation. wikipedia.org The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. For the synthesis of specific N-alkylated derivatives, alternative, greener methylating agents like dimethyl carbonate (DMC) can be employed, often in the presence of a heterogeneous catalyst. nih.gov

N-acylation reactions proceed more cleanly than N-alkylations. The amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. researchgate.net These reactions are generally fast and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

| Reaction Type | Reagent Class | Example Reagent | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., ACN), Heat | Secondary Amine |

| Green Alkylating Agent | Dimethyl Carbonate (DMC) | Catalyst (e.g., Cu-Zr NPs), 180 °C | N-Methyl Amine nih.gov | |

| N-Acylation | Acyl Chloride | Acetyl chloride | Base (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RT | N-Acyl Amide |

| Acid Anhydride | Acetic anhydride | Base (e.g., Pyridine) or neat, RT | N-Acyl Amide |

Direct N-trifluoromethylation of primary amines is a challenging transformation but can provide access to compounds with unique electronic properties. While specific examples for this compound are not detailed in the literature, general methods involving electrophilic trifluoromethylating agents could be applied. Another approach involves the modification with larger fluoroalkyl groups. For instance, the reaction with 2,2,2-trifluoroethyl-containing electrophiles can be used to install this important motif. nih.gov The synthesis of N-trifluoromethyl amides, a related class of compounds, can be achieved from carboxylic acid derivatives and isothiocyanates in the presence of a fluoride (B91410) source like silver fluoride, highlighting advanced methods for creating C(O)N-CF₃ bonds. nih.gov

The formation of amides from this compound and carboxylic acids is a cornerstone transformation. researchgate.net While direct condensation is generally not feasible without strong heating, the reaction is efficiently mediated by a wide range of coupling reagents that activate the carboxylic acid. researchgate.netlibretexts.org Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBT) to improve efficiency and suppress side reactions. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the amine. rsc.org

Similarly, sulfonamides are readily synthesized by reacting the amine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base. researchgate.netresearchgate.net This robust reaction is widely used to prepare sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry. researchgate.netorganic-chemistry.org

| Derivative | Reagents | Coupling/Activating Agent | Typical Base |

| Amide | Carboxylic Acid + Amine | EDCI / HOBT | DIPEA or Et₃N |

| Amide | Carboxylic Acid + Amine | SOCl₂ (forms acyl chloride in situ) | Pyridine or Et₃N |

| Sulfonamide | Sulfonyl Chloride + Amine | Not required | Pyridine or Et₃N |

Reactions at the Difluorocyclopentane Ring System

The difluorocyclopentane ring itself is generally stable and less reactive than the amine functionality. The carbon-fluorine bonds are strong, making the gem-difluoro group robust under many reaction conditions. Research on related gem-difluorinated cycloalkanes, such as difluorocyclopropanes and difluorocyclobutanes, indicates that the ring system is resistant to many transformations. cas.cnnih.gov Ring-opening reactions, which can be a significant pathway for smaller, more strained rings like difluorocyclopropane, are less likely for the cyclopentane (B165970) system under normal conditions. cas.cn The primary influence of the ring is electronic; the two fluorine atoms act as strong inductive electron-withdrawing groups, affecting the reactivity of adjacent positions.

Formation of Complex Chiral Derivatives and Scaffolds

As an enantiomerically pure compound, this compound is an excellent starting material for the synthesis of complex chiral molecules. nih.gov The stereocenter at the C1 position is typically retained throughout derivatization reactions at the amine, allowing for the straightforward generation of a library of chiral compounds. By coupling the amine with other complex and chiral molecules, highly functionalized structures can be assembled. For example, acylation with a chiral carboxylic acid containing other functional groups can produce intricate, non-covalent enzyme inhibitors or other biologically active molecules. The synthesis of chiral cyclophane receptors and other complex scaffolds often relies on the selective N-alkylation of chiral amines. rsc.org This building block can be incorporated into larger molecular frameworks, where the unique stereochemical and electronic properties of the 2,2-difluorocyclopentyl moiety can be used to fine-tune biological activity and physicochemical properties.

| Chiral Reagent Class | Example | Resulting Chiral Derivative | Potential Application |

| Protected Amino Acids | Boc-L-Proline | Chiral Dipeptide Mimic | Protease Inhibitors |

| Chiral Carboxylic Acids | (S)-Ibuprofen | Chiral Amide | Drug Analogs |

| Chiral Sulfonyl Chlorides | (1S)-(+)-10-Camphorsulfonyl chloride | Chiral Sulfonamide | Chiral Auxiliary/Resolving Agent |

Nucleophilic Substitution Reactions Involving Fluorinated Centers

Direct nucleophilic substitution of the fluorine atoms on the C2 carbon of this compound is not a feasible reaction pathway under standard conditions. The C(sp³)–F bond is exceptionally strong, and the fluoride ion (F⁻) is a very poor leaving group. Consequently, reactions that would require the displacement of a fluoride ion from an unactivated carbon center are energetically unfavorable and rarely observed. While nucleophilic substitution at fluorinated centers can occur in systems activated by adjacent pi-systems or carbonyl groups, the saturated difluorocyclopentane ring lacks such activating features. Therefore, the gem-difluoro group is considered a highly stable structural motif.

Applications in Advanced Organic Synthesis As a Chiral Building Block

Synthesis of Novel Chiral Fluorine-Containing Scaffolds

The synthesis of novel chiral fluorine-containing scaffolds is a critical endeavor in modern drug discovery. Fluorine's high electronegativity and small size can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. While (1R)-2,2-Difluorocyclopentan-1-amine represents a promising starting material for generating such scaffolds, specific examples of its direct utilization in the literature are scarce. General methodologies for the preparation of fluorinated cyclopropane (B1198618) and cyclobutane (B1203170) derivatives have been described, but a direct translation of these methods to the cyclopentane (B165970) system of the title compound, and its subsequent elaboration into diverse scaffolds, is not well-documented.

Precursor for Complex Molecular Architecture (e.g., nitrogen heterocycles, modified amino acids)

The primary amine functionality of this compound makes it a theoretical precursor for a variety of complex molecular architectures, including nitrogen-containing heterocycles and modified amino acids. These classes of compounds are of significant interest in pharmaceutical research due to their prevalence in biologically active natural products and synthetic drugs.

Conceptually, the amine group could be derivatized and incorporated into heterocyclic ring systems through various cyclization strategies. Similarly, its integration into peptide backbones could lead to the formation of novel, conformationally constrained amino acids with a difluorinated cyclopentyl side chain. Such modifications could impart unique structural and functional properties to the resulting peptides. However, specific, published research detailing the successful application of this compound for these purposes is not readily found.

Role in Asymmetric Catalysis (e.g., as a ligand component if applicable)

Chiral amines are frequently employed as ligands for metal catalysts in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical bonds. The rigid, chiral structure of this compound suggests its potential for development into a novel ligand for asymmetric catalysis.

The effectiveness of such a ligand would depend on its ability to create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. While the synthesis and application of various chiral ligands are extensively reported, there is a lack of specific studies describing the design, synthesis, and catalytic performance of ligands derived from this compound.

Development of Research Probes and Tool Compounds

Chemical probes and tool compounds are essential for elucidating biological pathways and validating new drug targets. The incorporation of fluorinated moieties can be advantageous in the design of such molecules, for example, by providing reporters for ¹⁹F NMR spectroscopy or by enhancing binding affinity and selectivity.

The unique structural features of this compound could potentially be leveraged in the development of novel research probes. For instance, it could serve as a chiral scaffold onto which reporter groups or reactive functionalities are attached. Nevertheless, the scientific literature does not currently provide specific examples of research probes or tool compounds that have been synthesized from this particular starting material.

Computational and Theoretical Investigations of 1r 2,2 Difluorocyclopentan 1 Amine

Conformational Analysis and Energy Landscapes

The conformational behavior of (1R)-2,2-Difluorocyclopentan-1-amine is governed by the inherent flexibility of the cyclopentane (B165970) ring and the steric and electronic influences of its substituents. Cyclopentane itself is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms, which rapidly interconvert through a process known as pseudorotation. The energy barrier for this interconversion is very low, but it is significantly influenced by substituents.

Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface (PES) or energy landscape of substituted cyclopentanes. nih.gov For this compound, theoretical calculations would aim to identify the lowest-energy conformers by considering:

Ring Puckering: Theoretical studies on substituted cyclopentanes suggest that electronegative substituents can favor specific puckered forms. researchgate.net The gem-difluoro group at the C2 position and the amine group at the C1 position will create distinct energy minima on the PES.

Substituent Orientation: The primary amine group (-NH2) at the C1 position can adopt pseudo-axial or pseudo-equatorial orientations. The relative stability of these orientations is determined by a complex interplay of steric hindrance with the adjacent CF2 group and intramolecular interactions, such as hydrogen bonding or dipole-dipole forces.

Gauche Effects: The interaction between the C1-N bond and the C2-F bonds is a critical factor. The fluorine gauche effect, a known conformational influence in fluorinated alkanes, could stabilize conformers where these groups are in a gauche relationship.

A full conformational analysis would involve systematically rotating the C-N bond and exploring the pseudorotational itinerary of the ring to locate all stable conformers and the transition states connecting them. The relative energies of these conformers, calculated at a high level of theory, would determine their equilibrium populations.

| Hypothetical Conformer | Amine Orientation | Key Stabilizing/Destabilizing Factors (Theoretical) | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Conformer A (Envelope, C2-pucker) | Pseudo-equatorial | Reduced steric clash between NH2 and CF2 groups. | 0.0 (Reference) |

| Conformer B (Envelope, C2-pucker) | Pseudo-axial | Potential for increased steric repulsion; possible stabilizing gauche interactions. | +0.5 to +2.0 |

| Conformer C (Twist, C1-C2 twist) | - | Generally a slightly higher energy conformer for substituted cyclopentanes. | +1.0 to +3.0 |

Electronic Structure and Bonding Characteristics of Fluorine Atoms

The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) dramatically alters the electronic landscape of the molecule. The defining characteristic of fluorine is its extreme electronegativity, which leads to the formation of highly polarized and exceptionally strong carbon-fluorine (C-F) bonds. nih.gov

Key electronic features computationally investigated include:

Inductive Effect: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C2-C1 bond, making the C1 carbon atom more electron-deficient. This polarization extends to the C1-N bond, influencing the properties of the amine group. quora.com

Bond Strength: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy significantly higher than that of a C-H bond. nih.gov This contributes to the high thermal and metabolic stability of fluorinated compounds.

Charge Distribution: Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the partial atomic charges. Such an analysis would confirm a significant positive partial charge on the C2 carbon and negative partial charges on the fluorine atoms. This localized dipole of the CF2 group is a major feature of the molecule's electrostatic potential map.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation involving the C-F σ* antibonding orbitals, can also play a role. These interactions can influence bond lengths, angles, and rotational barriers within the molecule.

The strong electron-withdrawing nature of the CF2 group is predicted to deactivate the adjacent C-H and C-N bonds toward oxidative processes, a property often exploited in medicinal chemistry. nih.govresearchgate.net

Reaction Mechanism Studies of Synthetic Transformations

Theoretical studies are invaluable for elucidating the mechanisms of reactions used to synthesize complex molecules like this compound. DFT calculations can map reaction pathways, identify intermediates, and calculate the activation energies of transition states to predict reaction feasibility and selectivity.

While specific mechanistic studies for this target are unavailable, computational chemistry could be applied to investigate several plausible synthetic routes:

Nucleophilic Fluorination: The direct introduction of fluorine is challenging. Computational studies on nucleophilic fluorination reactions often show high activation barriers due to the poor leaving group ability of common precursors and the properties of the fluoride (B91410) ion. acs.orgucla.edu

Deconstructive Fluorination of Cyclic Amines: Recent advances have involved the ring-opening of larger cyclic amines to form acyclic fluorinated products. Computational studies have been used to probe the mechanism of these complex transformations, which often involve radical intermediates and single-electron transfer (SET) processes initiated by reagents like Selectfluor®. nih.govnih.gov

Functionalization of a Pre-fluorinated Scaffold: A more likely synthetic approach involves the modification of a pre-existing 2,2-difluorocyclopentane framework. For instance, the reduction of 2,2-difluorocyclopentanone to an alcohol, followed by conversion to a leaving group and nucleophilic substitution with an amine source, or the reductive amination of the ketone. DFT calculations could model each of these steps to predict stereochemical outcomes and identify potential side reactions. The mechanism would involve modeling the approach of the reducing agent or amine to the carbonyl, determining the energy of the transition states leading to different stereoisomers, and thus predicting the diastereoselectivity of the reaction.

Prediction of Chiroptical Properties

As a chiral molecule, this compound is expected to exhibit optical activity, which can be characterized by chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Computational chemistry provides a powerful, non-empirical method for predicting these spectra, allowing for the determination of a molecule's absolute configuration. researchgate.netnih.gov

The standard computational protocol involves a multi-step process:

Conformational Search: A thorough search for all low-energy conformers is performed, as described in section 6.1. This is a critical step, as the final spectrum is a population-weighted average of the contributions from all significant conformers. nih.gov

Spectrum Calculation: For each stable conformer, the ECD and VCD spectra are calculated using high-level quantum mechanical methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating ECD spectra. technologynetworks.com

Boltzmann Averaging: The individual spectra are averaged together, with each conformer's contribution weighted according to its calculated Boltzmann population at a given temperature.

Comparison: The final, theoretically predicted spectrum is compared with the experimentally measured spectrum. A match between the signs and relative intensities of the calculated spectrum for the (1R)-enantiomer and the experimental spectrum confirms the absolute configuration.

Recent developments have also seen the emergence of machine learning and deep learning models that can predict ECD spectra with significantly reduced computational time compared to traditional quantum chemical calculations. arxiv.orgarxiv.org

Computational Studies on Physicochemical Parameters (e.g., pKa, LogP, in a theoretical context)

Computational methods are widely used to predict key physicochemical properties that are crucial for applications in medicinal and materials chemistry.

pKa Prediction: The pKa of the conjugate acid of the amine group is a direct measure of its basicity. The gem-difluoro group at the C2 position is expected to have a profound impact on the pKa. The strong electron-withdrawing inductive effect of the two fluorine atoms will decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. masterorganicchemistry.com This effect significantly reduces the basicity of the amine compared to its non-fluorinated analogue, cyclopentylamine. researchgate.net Computational pKa prediction can be performed using various methods:

Thermodynamic Cycles: This rigorous approach uses quantum mechanical calculations (often DFT with an implicit solvent model like SMD) to compute the free energy change of the deprotonation reaction in solution. acs.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between calculated molecular descriptors and a large database of experimental pKa values.

Machine Learning: Modern approaches use machine learning algorithms, trained on extensive datasets of fluorinated and non-fluorinated compounds, to predict pKa with increasing accuracy. blackthorn.aichemrxiv.org

Fragment-Based Methods: These are the most common and fastest methods, where the LogP is estimated by summing the contributions of individual atoms or molecular fragments (e.g., ALOGP, XLOGP3). publish.csiro.au

Property-Based Methods: These methods correlate LogP with calculated molecular properties like surface area or dipole moment.

Molecular Dynamics (MD) Simulations: More computationally intensive methods involve simulating the partitioning of the molecule between water and n-octanol phases to directly calculate the free energy of solvation and thus the LogP value. nih.gov

| Compound | Parameter | Expected Value (Theoretical Basis) | Common Computational Methods |

|---|---|---|---|

| Cyclopentylamine | pKa | ~10.5 - 11.0 (Typical for cyclic alkylamines) | Thermodynamic Cycles (DFT+Solvation Model), Machine Learning Models, QSPR |

| This compound | pKa | ~8.0 - 9.0 (Lowered by strong -I effect of CF2 group) | |

| Cyclopentylamine | LogP | ~1.0 | Fragment-based (ALOGPS, XLOGP3), MD Simulations, Implicit Solvent Models |

| This compound | LogP | ~1.3 - 1.6 (Increased lipophilicity from two fluorine atoms) |

Advanced Spectroscopic and Structural Characterization of 1r 2,2 Difluorocyclopentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For (1R)-2,2-Difluorocyclopentan-1-amine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide critical information for stereochemical and conformational analysis.

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope and twist forms. The presence of the difluoro group at the C2 position and the amine group at the C1 position significantly influences the conformational preference. The analysis of proton-proton (³JHH) coupling constants can provide insights into the dihedral angles between adjacent protons, helping to define the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the substituents.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The ¹⁹F chemical shifts are highly sensitive to the local electronic environment. Furthermore, heteronuclear coupling constants between fluorine and protons (JHF) and between fluorine and carbon (JCF) provide valuable through-bond connectivity information and can also be used to deduce stereochemical relationships. For instance, the magnitude of geminal (²JHF) and vicinal (³JHF) coupling constants can help in assigning the relative stereochemistry of the fluorinated center.

To determine the absolute configuration of the chiral center at C1, derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid or its analogs, can be employed. The resulting diastereomeric derivatives will exhibit distinct NMR signals, particularly in the ¹⁹F NMR spectrum. The differences in the chemical shifts (Δδ) of the fluorine atoms in the diastereomers can be correlated to a specific absolute configuration at the chiral center.

Illustrative NMR Data for a Fluorinated Cyclopentane Derivative:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| ¹H | 1.50-2.20 (m, 6H, CH₂) | JHH = 7-14 |

| 3.50 (m, 1H, CH-N) | ||

| ¹³C | 20-40 (CH₂) | ¹JCF = 240-260 |

| 50-60 (CH-N) | ²JCF = 20-30 | |

| 115-125 (t, CF₂) | ||

| ¹⁹F | -90 to -110 (m) | ²JFF ≈ 250 |

Note: This table represents typical chemical shift and coupling constant ranges for fluorinated cyclopentylamine structures and is for illustrative purposes. Specific data for this compound is not publicly available.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and provides a precise three-dimensional structure in the solid state. To obtain a crystal structure of this compound, it is typically crystallized as a salt, for example, the hydrochloride or tartrate salt, to improve crystal quality.

The analysis of the diffraction pattern allows for the determination of bond lengths, bond angles, and torsion angles with high precision. This data reveals the preferred conformation of the cyclopentane ring in the solid state and the exact spatial arrangement of the amine and difluoro groups.

For absolute configuration determination, the anomalous dispersion effect is utilized, particularly when a heavy atom is present in the crystal lattice. By collecting diffraction data with a specific X-ray wavelength, the absolute stereochemistry can be unambiguously assigned as (R) or (S). This experimental confirmation is crucial for validating stereoselective syntheses and for understanding structure-activity relationships.

Hypothetical Crystallographic Data for this compound Hydrochloride:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.05(3) |

Note: This table is hypothetical and represents plausible data for a chiral amine hydrochloride salt. Actual crystallographic data for this compound is not publicly available.

Mass Spectrometry for Structural Elucidation (beyond basic identification, e.g., with derivatization for enhanced detection)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion ([M]+• or [M+H]⁺), which can be used to confirm its elemental formula (C₅H₉F₂N).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for primary amines include the loss of an alkyl radical adjacent to the nitrogen (α-cleavage), leading to a stable iminium ion. For this compound, fragmentation may also involve the loss of HF or other fluorine-containing fragments.

To enhance the volatility and improve the chromatographic separation and mass spectrometric detection of this polar amine, derivatization is often employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatizing agents for primary amines include:

Acylating agents: (e.g., trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA)) react with the amine to form stable amide derivatives. These derivatives are more volatile and often produce characteristic fragmentation patterns.

Silylating agents: (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)) replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility.

The mass spectra of these derivatives will show a higher molecular weight corresponding to the addition of the derivatizing group and will exhibit fragmentation patterns characteristic of the specific derivative, aiding in structural confirmation.

Expected Mass Spectrometric Fragments for Derivatized this compound:

| Derivative | Derivatizing Agent | Expected Molecular Ion (m/z) | Key Fragments (m/z) |

| Trifluoroacetamide | TFAA | 217 | [M-CF₃]⁺, [M-COCF₃]⁺ |

| Trimethylsilyl | BSTFA | 193 | [M-CH₃]⁺, [M-Si(CH₃)₃]⁺ |

Note: This table is based on the expected reactions and common fragmentation patterns of amine derivatives and is for illustrative purposes.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and the carbon-fluorine bonds.

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H bending (scissoring): A band around 1600 cm⁻¹ is characteristic of the NH₂ scissoring vibration.

C-N stretching: This vibration appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-F stretching: Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of C-F stretching vibrations. The presence of two fluorine atoms on the same carbon will likely result in strong, distinct bands in this region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds.

C-C stretching and CH₂ deformations: The cyclopentane ring vibrations will be observable in the Raman spectrum.

C-F stretching: While also IR active, C-F stretches can also be observed in the Raman spectrum.

Symmetry considerations: For a chiral molecule like this compound, all vibrational modes are, in principle, both IR and Raman active.

By analyzing the positions, intensities, and shapes of the vibrational bands, one can confirm the presence of the key functional groups and gain insight into the molecular structure and intermolecular interactions, such as hydrogen bonding involving the amine group.

Typical Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H stretch | 3300-3500 | IR, Raman |

| C-H stretch | 2850-3000 | IR, Raman |

| N-H bend | 1590-1650 | IR |

| C-F stretch | 1000-1300 | IR (strong), Raman |

| C-N stretch | 1000-1250 | IR |

Note: This table provides expected ranges for the key functional groups. A detailed assignment would require theoretical calculations and comparison with an experimental spectrum.

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes

Future efforts in the synthesis of (1R)-2,2-Difluorocyclopentan-1-amine will increasingly focus on the principles of green chemistry to minimize environmental impact. A significant area of development will be the adoption of greener solvents, moving away from hazardous chlorinated hydrocarbons towards more benign alternatives such as ionic liquids or water-based systems. Research into one-pot tandem reactions, which combine multiple synthetic steps without the need for intermediate isolation, will also be crucial in reducing solvent usage and waste generation.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Investigation of bio-derived starting materials to replace petroleum-based precursors. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacement of traditional volatile organic compounds with ionic liquids, supercritical fluids, or aqueous media. mdpi.com |

| Catalysis | Development of highly efficient and recyclable catalysts to minimize waste and energy consumption. |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The precise control of stereochemistry is critical in the synthesis of this compound. Future research will focus on the discovery and application of novel catalytic systems to achieve high enantioselectivity. This includes the design of new chiral ligands for transition metal catalysts, which can facilitate asymmetric hydrogenations, cyclopropanations, or other key bond-forming reactions in the synthetic sequence.

Organocatalysis is another rapidly advancing field that holds significant promise. Chiral small organic molecules can be used to catalyze enantioselective reactions, avoiding the use of potentially toxic and expensive heavy metals. The development of bifunctional catalysts, which possess both a Lewis acid and a Lewis base site, could enable novel reaction pathways with enhanced stereocontrol.

| Catalytic Approach | Potential Transformation | Anticipated Advantages |

| Transition Metal Catalysis | Asymmetric hydrogenation of a prochiral enamine precursor. | High turnover numbers, broad substrate scope. |

| Organocatalysis | Enantioselective Michael addition to a cyclopentenone derivative. | Metal-free, environmentally benign, readily available catalysts. |

| Biocatalysis | Enzymatic kinetic resolution of a racemic amine intermediate. | High enantioselectivity, mild reaction conditions. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The adoption of continuous flow chemistry is set to transform the production of pharmaceutical intermediates like this compound. researchgate.netnih.gov Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to improved reaction control, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. ucd.ie The small footprint of flow systems and the ability to telescope multiple reaction steps without intermediate isolation can significantly streamline the manufacturing process. mdpi.com

Automated synthesis platforms, integrated with in-line analytical techniques, will enable high-throughput reaction optimization and the rapid generation of compound libraries based on the this compound scaffold. researchgate.net This will accelerate the discovery of new derivatives with improved pharmacological properties. Machine learning algorithms can be employed to analyze the large datasets generated from these automated systems to predict optimal reaction conditions and guide future synthetic efforts. researchgate.net

Expansion of Applications in Materials Science and Polymer Chemistry

While the primary application of this compound is in medicinal chemistry, future research may explore its utility in materials science and polymer chemistry. The unique properties of the difluorocyclopentyl group could be harnessed to create novel polymers with tailored thermal, optical, or electronic properties. For instance, incorporating this moiety into polymer backbones could enhance their thermal stability or modify their refractive index.

Furthermore, the chiral nature of this compound could be exploited in the development of chiral stationary phases for chromatography or as a component of chiral sensors. The rigid, conformationally constrained ring system may also find applications in the design of new liquid crystals or other advanced materials.

Computational Design and High-Throughput Screening of New Derivatives and Their Synthetic Utility

Computational chemistry and molecular modeling will play an increasingly important role in the design of new derivatives of this compound and in predicting their synthetic accessibility. nih.gov Density functional theory (DFT) calculations can be used to investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions, thereby guiding the development of more efficient synthetic routes.

High-throughput virtual screening of virtual compound libraries based on the this compound scaffold can identify promising candidates for specific biological targets. nih.govnih.gov These in silico methods, combined with automated synthesis and biological screening, will create a powerful platform for accelerated drug discovery and the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-2,2-Difluorocyclopentan-1-amine, and how are stereoselectivity and purity ensured?

- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization. Key steps include:

- Difluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the C2 position .

- Amination : Enantioselective methods, such as chiral auxiliaries or enzymatic resolution, ensure the (1R) configuration. For example, lipase-mediated kinetic resolution can separate enantiomers .

- Purification : Techniques like recrystallization or chiral HPLC (e.g., using Chiralpak® AD-H columns) validate enantiomeric excess (>98% ee) .

- Data Table :

| Method | Yield (%) | Key Conditions | Purity Validation |

|---|---|---|---|

| DAST-mediated fluorination | 65–75 | −78°C, anhydrous THF | Chiral HPLC (98% ee) |

| Enzymatic resolution | 50–60 | pH 7.0, 37°C, lipase B | NMR, polarimetry |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms fluorine substitution (δ −120 to −130 ppm for CF), while NMR verifies cyclopentane ring protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (121.13 g/mol; [M+H] at m/z 122.14) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives (e.g., hydrochloride salts) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Bioisostere Development : The CF group mimics carbonyl or hydroxyl moieties, enhancing metabolic stability in drug candidates .

- Enzyme Inhibition : Used to study fluorine’s electronic effects on binding to targets like proteases or kinases. For example, fluorinated cyclopentylamines show improved IC values compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in the synthesis of this compound when scaling up?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use chiral Ru or Rh catalysts (e.g., BINAP-based systems) for hydrogenation of imine precursors, achieving >90% ee .

- Continuous Flow Chemistry : Enhances reproducibility by controlling residence time and temperature gradients during fluorination .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and adjust parameters in real time .

Q. How do the electronic and steric effects of the CF group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF group reduces electron density at the adjacent amine, slowing SN2 reactions but favoring SN1 pathways in polar protic solvents (e.g., MeOH/HO) .

- Steric Effects : The rigid cyclopentane ring restricts conformational freedom, increasing selectivity in reactions with bulky electrophiles (e.g., tert-butyl bromides) .

Q. What strategies resolve contradictory data in stability studies of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (HO) to identify degradation pathways. LC-MS traces degradation products (e.g., defluorinated cyclopentanone) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict hydrolytic stability; compare with experimental half-life (t) in simulated gastric fluid .

Q. How can computational methods predict the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Fluorine’s electronegativity enhances hydrogen bonding with Asp3.32 residues .

- ADMET Prediction : SwissADME estimates bioavailability (%F = 85–90) and blood-brain barrier penetration (logBB = 0.5–1.2) based on LogP (1.2–1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.